molecular formula C16H10FNO2 B13945895 3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde

3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde

Cat. No.: B13945895
M. Wt: 267.25 g/mol
InChI Key: QEYDHHUSRXZXAF-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde is a complex organic compound with the molecular formula C16H10FNO2 This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an isoquinoline moiety attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde typically involves multi-step organic reactionsThe isoquinoline moiety is then attached via a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde is unique due to the presence of both the isoquinoline moiety and the specific positioning of the fluorine and hydroxyl groups. This unique structure imparts distinct chemical reactivity and biological activity compared to other fluorobenzaldehyde derivatives .

Properties

Molecular Formula

C16H10FNO2

Molecular Weight

267.25 g/mol

IUPAC Name

3-fluoro-2-hydroxy-5-isoquinolin-4-ylbenzaldehyde

InChI

InChI=1S/C16H10FNO2/c17-15-6-11(5-12(9-19)16(15)20)14-8-18-7-10-3-1-2-4-13(10)14/h1-9,20H

InChI Key

QEYDHHUSRXZXAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC(=C(C(=C3)F)O)C=O

Origin of Product

United States

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